molecular formula C15H18N2O B14120054 N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine CAS No. 54480-44-3

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine

Katalognummer: B14120054
CAS-Nummer: 54480-44-3
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: APAOIGINBOMEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-4-(dimethylamino)diphenylamine is an organic compound with the molecular formula C15H18N2O. It is a derivative of diphenylamine, where one of the phenyl groups is substituted with a methoxy group and the other with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-4-(dimethylamino)diphenylamine can be synthesized through several methods. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-4-(dimethylamino)diphenylamine may involve the use of catalytic hydrogenation processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-4-(dimethylamino)diphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-4-(dimethylamino)diphenylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxy-4-(dimethylamino)diphenylamine involves its interaction with specific molecular targets and pathways. For instance, in promoting melanin synthesis, the compound upregulates the expression of tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2) through the activation of signaling pathways such as AC/cAMP/PKA/CREB, p38 MAPK, and Wnt/β-catenin . These pathways play crucial roles in the regulation of melanogenesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylamine: Similar in structure but lacks the dimethylamino group.

    N,N-Dimethylaniline: Contains the dimethylamino group but lacks the methoxy group.

    Diphenylamine: The parent compound without any substituents.

Uniqueness

4-Methoxy-4-(dimethylamino)diphenylamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

54480-44-3

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

1-N-(4-methoxyphenyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C15H18N2O/c1-17(2)14-8-4-12(5-9-14)16-13-6-10-15(18-3)11-7-13/h4-11,16H,1-3H3

InChI-Schlüssel

APAOIGINBOMEPS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.